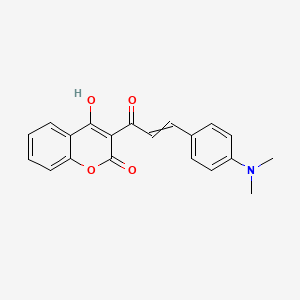
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acryloyl group and a hydroxychromenone moiety. The compound exhibits interesting photophysical properties, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one typically involves the condensation reaction between 4-hydroxycoumarin and (E)-3-(4-(dimethylamino)phenyl)acrylaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydroxychromenone derivatives.
Substitution: Substituted hydroxychromenone derivatives.
Scientific Research Applications
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in bioimaging studies to visualize cellular components and processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to the conjugated system formed by the acryloyl and hydroxychromenone moieties. Upon excitation, the compound emits light, which can be used for imaging and detection purposes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde
- 4-Hydroxycoumarin
- (E)-3-(4-(Dimethylamino)phenyl)acrylic acid
Uniqueness
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one stands out due to its unique combination of acryloyl and hydroxychromenone moieties, which confer distinct photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and specific interactions with biological targets.
Properties
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]prop-2-enoyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-21(2)14-10-7-13(8-11-14)9-12-16(22)18-19(23)15-5-3-4-6-17(15)25-20(18)24/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEZPZWWPVZCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














